molecular formula C17H21N3O6S2 B14072642 2,5-Dioxopyrrolidin-1-yl 3-(2-(3-(pyridin-2-yldisulfanyl)propanamido)ethoxy)propanoate

2,5-Dioxopyrrolidin-1-yl 3-(2-(3-(pyridin-2-yldisulfanyl)propanamido)ethoxy)propanoate

Cat. No.: B14072642
M. Wt: 427.5 g/mol
InChI Key: DLSIBCBYIRQWPF-UHFFFAOYSA-N
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Description

2,5-Dioxopyrrolidin-1-yl 3-(2-(3-(pyridin-2-yldisulfanyl)propanamido)ethoxy)propanoate is a complex organic compound that features a pyridine-disulfide moiety. This compound is often used in bioconjugation and drug delivery systems due to its ability to form stable linkages with various biomolecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dioxopyrrolidin-1-yl 3-(2-(3-(pyridin-2-yldisulfanyl)propanamido)ethoxy)propanoate typically involves multiple steps. One common method includes the reaction of N-hydroxysuccinimide (NHS) with a carboxylic acid derivative to form an NHS ester. This ester is then reacted with a pyridine-disulfide containing amine under mild conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The reaction conditions are carefully controlled to ensure high yield and purity. The process typically includes steps such as solvent extraction, crystallization, and purification using chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2,5-Dioxopyrrolidin-1-yl 3-(2-(3-(pyridin-2-yldisulfanyl)propanamido)ethoxy)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, thiols

    Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP)

    Oxidizing Agents: Hydrogen peroxide (H₂O₂), iodine (I₂)

Major Products Formed

    Substitution Products: Amides, thioesters

    Reduction Products: Thiols

    Oxidation Products: Disulfides

Scientific Research Applications

2,5-Dioxopyrrolidin-1-yl 3-(2-(3-(pyridin-2-yldisulfanyl)propanamido)ethoxy)propanoate is widely used in scientific research, particularly in the following areas:

Mechanism of Action

The compound exerts its effects primarily through the formation of stable linkages with biomolecules. The NHS ester reacts with primary amines to form amide bonds, while the pyridine-disulfide moiety can form disulfide bonds with thiol groups. These reactions enable the compound to act as a versatile linker in various applications .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dioxopyrrolidin-1-yl 3-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethoxy)propanoate
  • 2,5-Dioxopyrrolidin-1-yl 3-(pyridin-2-yldisulfanyl)butanoate
  • 2,5-Dioxopyrrolidin-1-yl 3-methyl-3-(pyridin-2-yldisulfanyl)butanoate

Uniqueness

Compared to similar compounds, 2,5-Dioxopyrrolidin-1-yl 3-(2-(3-(pyridin-2-yldisulfanyl)propanamido)ethoxy)propanoate offers unique advantages due to its specific functional groups. The combination of NHS ester and pyridine-disulfide moieties provides dual reactivity, making it highly versatile for various bioconjugation and drug delivery applications .

Properties

Molecular Formula

C17H21N3O6S2

Molecular Weight

427.5 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethoxy]propanoate

InChI

InChI=1S/C17H21N3O6S2/c21-13(7-12-27-28-14-3-1-2-8-19-14)18-9-11-25-10-6-17(24)26-20-15(22)4-5-16(20)23/h1-3,8H,4-7,9-12H2,(H,18,21)

InChI Key

DLSIBCBYIRQWPF-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCNC(=O)CCSSC2=CC=CC=N2

Origin of Product

United States

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